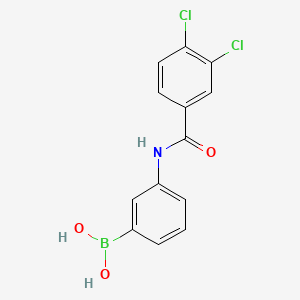
1,2,3,5,6,7,8,9,10,10b-Decahydro-5,5-dimethylpyrrolo(2,1-a)isoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,5,6,7,8,9,10,10b-Decahydro-5,5-dimethylpyrrolo(2,1-a)isoquinoline is a complex organic compound with a unique structure that includes multiple fused rings and methyl groups
Métodos De Preparación
The synthesis of 1,2,3,5,6,7,8,9,10,10b-Decahydro-5,5-dimethylpyrrolo(2,1-a)isoquinoline typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods may involve the use of catalysts to enhance the efficiency and yield of the desired product. Specific reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the best results .
Análisis De Reacciones Químicas
1,2,3,5,6,7,8,9,10,10b-Decahydro-5,5-dimethylpyrrolo(2,1-a)isoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of ketones or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into more saturated derivatives.
Aplicaciones Científicas De Investigación
1,2,3,5,6,7,8,9,10,10b-Decahydro-5,5-dimethylpyrrolo(2,1-a)isoquinoline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a bioactive compound.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: This compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1,2,3,5,6,7,8,9,10,10b-Decahydro-5,5-dimethylpyrrolo(2,1-a)isoquinoline involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved in these interactions are studied to understand the compound’s potential therapeutic applications .
Comparación Con Compuestos Similares
1,2,3,5,6,7,8,9,10,10b-Decahydro-5,5-dimethylpyrrolo(2,1-a)isoquinoline can be compared to similar compounds such as:
Naphthalene derivatives: These compounds share structural similarities but differ in their chemical reactivity and applications.
Propiedades
Número CAS |
74332-92-6 |
|---|---|
Fórmula molecular |
C14H23N |
Peso molecular |
205.34 g/mol |
Nombre IUPAC |
5,5-dimethyl-2,3,6,7,8,9,10,10b-octahydro-1H-pyrrolo[2,1-a]isoquinoline |
InChI |
InChI=1S/C14H23N/c1-14(2)10-11-6-3-4-7-12(11)13-8-5-9-15(13)14/h13H,3-10H2,1-2H3 |
Clave InChI |
PFXZDDSDOLXBJW-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC2=C(CCCC2)C3N1CCC3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-Ethyl-2-[methyl(phenyl)sulfamoyl]butanoic acid](/img/structure/B14454742.png)
![3-Methyl-10-nitro[1,2,4,5]tetrazino[6,1-a]isoindol-6(4H)-one](/img/structure/B14454748.png)




![2-[(E)-Benzylideneamino]-N,N,N-trimethylethan-1-aminium iodide](/img/structure/B14454782.png)



